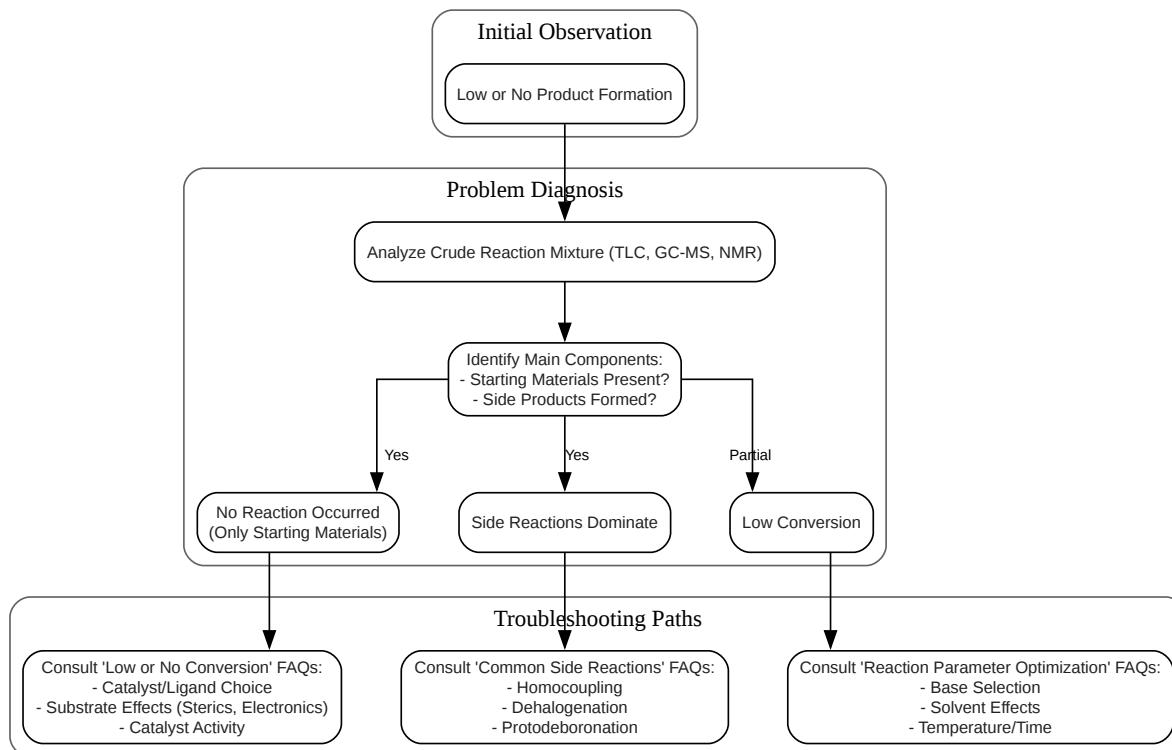


Troubleshooting Suzuki-Miyaura cross-coupling of aryl bromides

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid


Cat. No.: B1302210

[Get Quote](#)

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth, field-proven insights into troubleshooting the Suzuki-Miyaura cross-coupling of aryl bromides. This guide is structured to help you diagnose problems methodically, understand the underlying chemical principles, and implement effective solutions.

Part 1: General Troubleshooting Workflow

Before diving into specific issues, it's often helpful to follow a logical diagnostic sequence. The workflow below outlines a systematic approach to identifying the root cause of a failed or low-yielding Suzuki-Miyaura reaction.

[Click to download full resolution via product page](#)

Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.

Part 2: Frequently Asked Questions (FAQs)

This section addresses specific problems you might encounter. Each answer provides an explanation of the underlying chemistry and actionable steps to resolve the issue.

Low or No Conversion

Q1: My reaction shows low to no conversion of the starting materials. Where should I begin troubleshooting?

A1: When a reaction fails to proceed, it's essential to systematically re-evaluate the core components and conditions.

- Confirm Reagent Quality:

- Boronic Acid/Ester: Boronic acids can dehydrate to form cyclic boroxines or undergo protodeboronation, especially if they are old or have been stored improperly.[\[1\]](#) Heteroaryl boronic acids are particularly prone to this decomposition.[\[1\]](#) Consider using a freshly purchased bottle or a more stable boronic ester derivative like a pinacol ester.[\[1\]](#)[\[2\]](#)
- Solvent and Base: Ensure solvents are anhydrous (if required by the specific protocol) and bases are of appropriate quality. The base is crucial for activating the boronic acid to a more nucleophilic "ate" complex, which is necessary for transmetalation.[\[3\]](#)[\[4\]](#)

- Verify Catalyst Activity:

- Palladium Source: The active catalyst in the Suzuki-Miyaura cycle is Pd(0).[\[1\]](#)[\[5\]](#) If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced *in situ* to Pd(0).[\[1\]](#)[\[6\]](#) This reduction can sometimes be inefficient. Using a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst designed for easy activation can be beneficial.
- Atmosphere: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it.[\[7\]](#)[\[8\]](#) Ensure your reaction is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon).

- Re-evaluate Reaction Parameters:

- Temperature: While many modern catalyst systems work at room temperature, the oxidative addition of some aryl bromides, especially electron-rich ones, can be slow and may require heating.[\[2\]](#)[\[9\]](#)
- Concentration: Reactions that are too dilute may proceed slowly. Check that your solvent volume is appropriate for the scale of your reaction.

Q2: How do I select the appropriate palladium catalyst and ligand for my aryl bromide?

A2: The choice of catalyst and ligand is critical and depends heavily on the electronic and steric properties of your aryl bromide.

- For simple, unhindered aryl bromides: Standard, less sterically demanding ligands are often sufficient. Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) is a classic choice that is often effective.[\[2\]](#) Alternatively, a combination of a Pd(II) source like palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) with triphenylphosphine (PPh_3) can be used.[\[5\]](#)
- For sterically hindered or electron-rich aryl bromides: These substrates are more challenging. Oxidative addition to the Pd(0) center is often the rate-limiting step and is disfavored by both steric bulk and high electron density on the aryl bromide.[\[9\]](#)[\[10\]](#) To overcome this, you need a ligand that is both bulky and electron-donating.[\[2\]](#)[\[5\]](#)
 - Mechanism of Action: Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which facilitates oxidative addition.[\[11\]](#) Electron-donating ligands increase the electron density on the palladium center, which also accelerates the oxidative addition step.[\[5\]](#)
 - Recommended Ligands: The Buchwald biaryl phosphine ligands are the gold standard for these challenging substrates. Ligands like SPhos, XPhos, and RuPhos have proven to be exceptionally effective.[\[2\]](#)[\[12\]](#)

Q3: My reaction with a sterically hindered aryl bromide (e.g., ortho-substituted) is failing. What specific conditions should I try?

A3: Coupling sterically hindered substrates requires a catalyst system that can accommodate the bulk and accelerate the key steps of the catalytic cycle.

- Ligand Choice is Paramount: As mentioned above, bulky, electron-rich monophosphine ligands are essential. For di-ortho-substituted aryl bromides, highly hindered ligands like BI-DIME or AntPhos have been specifically developed and show excellent reactivity.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Use a Strong, Non-nucleophilic Base: A strong base is often required to facilitate the transmetalation step with hindered boronic acids. Potassium phosphate (K_3PO_4) is a common and effective choice.[\[9\]](#) Strong alkoxide bases like sodium tert-butoxide (NaOtBu)

can also be effective, but care must be taken as they can sometimes promote side reactions.

[13]

- Higher Temperatures are Often Necessary: The energy barrier for both oxidative addition and reductive elimination is higher for sterically congested substrates. Running the reaction at elevated temperatures (e.g., 80-110 °C in solvents like toluene or dioxane) is typically required.[12]

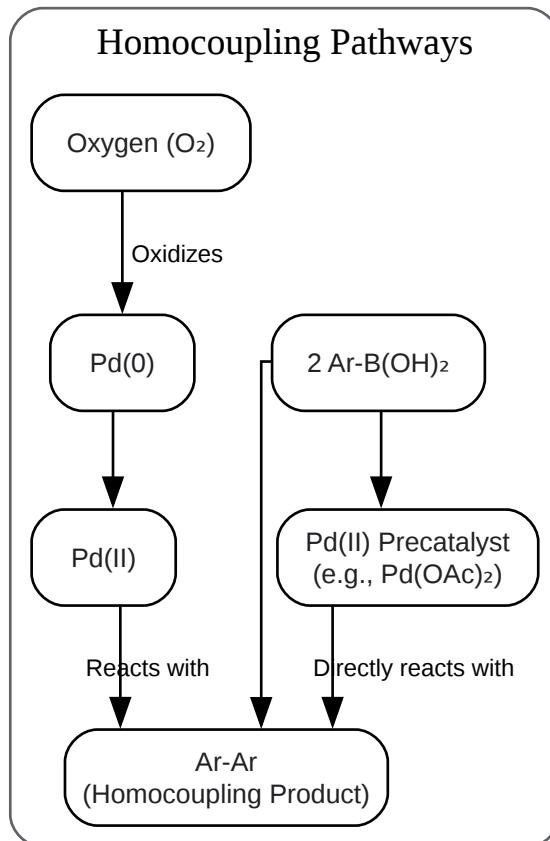
Q4: How should I adjust my reaction conditions for electron-rich or electron-deficient aryl bromides?

A4: The electronic nature of your aryl bromide significantly impacts the rate-determining oxidative addition step.

- Electron-Deficient Aryl Bromides (with groups like $-\text{NO}_2$, $-\text{CN}$, $-\text{CO}_2\text{R}$): These are generally more reactive substrates. The electron-withdrawing groups make the carbon-bromine bond more susceptible to oxidative addition by the electron-rich $\text{Pd}(0)$ catalyst.[9][16] Standard conditions, such as $\text{Pd}(\text{PPh}_3)_4$ with Na_2CO_3 in a solvent like aqueous dioxane, often work well.[17]
- Electron-Rich Aryl Bromides (with groups like $-\text{OMe}$, $-\text{NMe}_2$, alkyl): These are challenging substrates because the high electron density at the reaction center slows down the oxidative addition step.[9] To promote the reaction, you need to use a more reactive catalyst system. This involves pairing a palladium source with a bulky, electron-donating ligand (e.g., SPhos, RuPhos) and often requires a stronger base (e.g., K_3PO_4) and higher temperatures.[2][18]

Common Side Reactions

Q5: I'm observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. How can I prevent this homocoupling?


A5: Homocoupling of the boronic acid is a common side reaction that consumes your nucleophile and complicates purification.[7] It is primarily caused by two mechanisms:

- Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active $\text{Pd}(0)$ catalyst to $\text{Pd}(\text{II})$. This $\text{Pd}(\text{II})$ species can then undergo transmetalation with two

molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).

[1][8]

- Solution: Rigorous exclusion of oxygen is the most effective preventative measure. This involves thoroughly degassing your solvent (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and running the reaction under a strict inert atmosphere.[8]
- Pd(II)-Mediated Homocoupling: If you use a Pd(II) salt (e.g., $\text{Pd}(\text{OAc})_2$) as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer before the catalytic cycle is fully established.[8]
- Solution: Using a Pd(0) precatalyst like $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}_2(\text{dba})_3$ can mitigate this issue. If using a Pd(II) source, adding a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II) at the start of the reaction.[19]

[Click to download full resolution via product page](#)

Caption: Key pathways leading to boronic acid homocoupling.

Q6: My starting aryl bromide is being converted into the corresponding arene (dehalogenation). What causes this and how can I minimize it?

A6: Dehalogenation is the reductive cleavage of the carbon-bromine bond, replacing the bromine with a hydrogen atom.[\[20\]](#) This side reaction is often promoted by certain reagents and conditions.

- Causes: After oxidative addition, the resulting Ar-Pd(II)-Br complex can react with a hydride source in the reaction mixture. This can be followed by reductive elimination to yield the dehalogenated arene (Ar-H).[\[1\]](#) Common hydride sources include:
 - Bases: Some bases, particularly alkoxides in the presence of trace water or alcohols, can generate hydride species.
 - Solvents: Solvents like alcohols can act as hydride donors, especially at elevated temperatures.[\[1\]](#)
 - Impurities: Impurities in the boronic acid or other reagents can sometimes act as hydride sources.
- Solutions:
 - Choice of Base: Switch to a non-hydridic base like K_2CO_3 , Cs_2CO_3 , or K_3PO_4 .[\[20\]](#)
 - Solvent Selection: Use aprotic solvents such as dioxane, THF, or toluene instead of alcohols if dehalogenation is a significant problem.[\[2\]](#)
 - Lower Temperature: High temperatures can accelerate dehalogenation. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.[\[20\]](#)

Q7: I suspect my boronic acid is decomposing during the reaction (protodeboronation). How can I confirm this and what can I do to prevent it?

A7: Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This is particularly problematic with electron-rich and heteroaryl boronic acids.[\[1\]](#)

- Confirmation: The primary byproduct will be the arene corresponding to your boronic acid ($\text{Ar}'\text{-H}$). This can be identified in your crude reaction mixture by GC-MS or by comparing with an authentic sample on TLC.
- Causes and Prevention:
 - Aqueous Conditions: The reaction is often facilitated by water and can be accelerated under either acidic or basic conditions.[21][22] While some water is often beneficial for the Suzuki-Miyaura coupling, excessive amounts or prolonged reaction times in aqueous media can exacerbate protodeboronation.
 - Solution 1: Use Boronic Esters: Boronic esters, such as pinacol (Bpin) or neopentyl glycol esters, are significantly more stable towards protodeboronation than their corresponding boronic acids.[1][2] They can be used directly, as they will hydrolyze *in situ* under the basic reaction conditions to the active boronic acid.[23][24]
 - Solution 2: Minimize Water: While anhydrous conditions can be challenging and are not always optimal for the coupling itself, reducing the amount of water in the solvent system can help.[1]
 - Solution 3: Use Fluoride: In some cases, using a fluoride source like KF or CsF as the base can suppress protodeboronation while still promoting the desired coupling.[4]

Reaction Parameter Optimization

Q8: How critical is the choice of base, and which one should I use?

A8: The base is a critical component with multiple roles in the catalytic cycle, primarily activating the boronic acid for transmetalation.[2][25] The choice of base can dramatically affect the reaction outcome. There are two primary mechanistic proposals for its role:

- Boronate Pathway: The base deprotonates the boronic acid to form a more nucleophilic boronate "ate" complex $[\text{ArB}(\text{OH})_3]^-$, which then readily transmetalates to the palladium center.[3][26]
- Hydroxide Pathway: The base exchanges with the halide on the palladium complex (Ar-Pd-X) to form a palladium hydroxide species (Ar-Pd-OH). This species then reacts with the

neutral boronic acid.[\[3\]](#)

The optimal base depends on the substrates:

- Weak Bases (e.g., Na_2CO_3 , K_2CO_3): Often used for reactive aryl bromides (electron-deficient) and simple boronic acids. They are generally well-tolerated by most functional groups.[\[3\]](#)
- Stronger Bases (e.g., K_3PO_4 , Cs_2CO_3): These are often necessary for less reactive, electron-rich, or sterically hindered aryl bromides. The stronger basicity more effectively promotes the formation of the active boronate species.[\[2\]\[3\]](#)
- Fluoride Bases (e.g., KF , CsF): Fluoride ions are believed to form a hypervalent silicon species with any glassware, releasing hydroxide in a controlled manner, and also directly activate the boronic acid, making them useful for sensitive substrates.[\[4\]](#)
- Organic Bases (e.g., triethylamine): Generally less effective for aryl bromides compared to inorganic bases.
- Alkoxide Bases (e.g., KOtBu): Very strong bases used for highly challenging couplings, particularly with sterically hindered substrates.[\[13\]](#)

Q9: What is the best solvent for my Suzuki-Miyaura reaction?

A9: The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can influence the reaction rate and even selectivity.[\[27\]\[28\]](#) There is no single "best" solvent, and the optimal choice depends on the specific reaction.

- Ethers (Dioxane, THF): These are very common and effective solvents. They are polar enough to dissolve the various salts and complexes but are aprotic. A mixture with water (e.g., Dioxane: H_2O 4:1) is a standard starting point.[\[1\]](#)
- Aromatic Hydrocarbons (Toluene, Xylenes): These are good choices for reactions that require higher temperatures, as they have high boiling points. They are non-polar and often used with strong bases like K_3PO_4 .[\[1\]](#)

- Alcohols (Isopropanol, Ethanol): Can be effective, but as noted earlier, they can sometimes lead to dehalogenation.[20]
- Polar Aprotic Solvents (DMF, DMAc): These highly polar solvents can be very effective at dissolving all components and can accelerate the reaction.[28] However, they can be difficult to remove and may promote side reactions at high temperatures. The choice of solvent can sometimes influence which site reacts in molecules with multiple reactive halides.[27][29][30]

Q10: Is water necessary for the reaction to proceed?

A10: This is a topic of considerable mechanistic debate. For a long time, water was considered essential. The accepted mechanism for transmetalation often involves a bridging hydroxide (μ -OH) group between the palladium and boron atoms, which facilitates the transfer of the aryl group.[1] This hydroxide is generated from the base in the aqueous medium.

However, recent studies have shown that Suzuki-Miyaura couplings can proceed under strictly anhydrous conditions, particularly when using specific bases like potassium trimethylsilanolate (TMSOK).[1] In these cases, the trimethylsilanolate anion likely acts as the bridging ligand instead of hydroxide.

For most practical applications, a small amount of water is beneficial and often essential for efficient reaction. It aids in dissolving the inorganic base and facilitates the crucial transmetalation step. A typical starting point is a solvent mixture containing 10-25% water.[1]

Part 3: Reference Tables

Table 1: Ligand Selection Guide for Different Aryl Bromides

Aryl Bromide Type	Challenge	Recommended Ligand Class	Specific Examples	Rationale
Electron-Deficient	Generally reactive	Standard Phosphines	PPh_3 , $\text{P}(\text{o-tol})_3$	Oxidative addition is fast; complex ligands are often not required.[16][17]
Electron-Rich	Slow oxidative addition	Bulky, Electron-Rich Biaryl Phosphines	SPhos, XPhos, RuPhos	Electron-donating ligands accelerate oxidative addition.[2][18]
Sterically Hindered	Slow oxidative addition & reductive elimination	Highly Bulky Biaryl or Specialty Phosphines	XPhos, RuPhos, BI-DIME, AntPhos	Bulkiness promotes formation of reactive monoligated $\text{Pd}(0)$ species.[12][13][14]
Heteroaryl	Catalyst inhibition, protodeboronation of partner	Electron-Rich Biaryl Phosphines, NHC Ligands	SPhos, IPr	Electron-rich ligands can overcome catalyst inhibition by heteroatom coordination.[31]

Table 2: Base and Solvent Recommendations for Common Scenarios

Scenario	Recommended Base	Recommended Solvent(s)	Rationale
General Purpose / Screening	K_2CO_3 or Na_2CO_3	Dioxane/ H_2O , Toluene/ H_2O	Mild, effective for a broad range of unchallenging substrates. [3]
Electron-Rich/Hindered Substrates	K_3PO_4 or Cs_2CO_3	Toluene, Dioxane, 2-MeTHF	Stronger base needed to promote transmetalation with less reactive partners. [2][9]
Base-Sensitive Functional Groups	KF or K_3PO_4	THF, Dioxane	Milder conditions that are less likely to cause hydrolysis of esters, etc. [4]
Dehalogenation is an Issue	K_2CO_3 or K_3PO_4	Toluene, Dioxane (aprotic)	Avoids solvents that can act as hydride donors. [20]
Proteoboronation is an Issue	K_3PO_4 or CsF	Toluene, Dioxane (less water)	Use of boronic esters is the primary solution; minimizing water can also help. [1][2]

Part 4: References

- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (National Institutes of Health)
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (Israel Journal of Chemistry)
- How to avoid homocoupling in Suzuki reactions with palladium catalysts. (BenchChem)

- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (World Wide Journal of Multidisciplinary Research and Development)
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (MDPI)
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (ResearchGate)
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (ResearchGate)
- Why is the Suzuki-Miyaura coupling reaction steric sensitive?. (Reddit)
- Catalysts for Suzuki–Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (American Chemical Society)
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings | Request PDF. (ResearchGate)
- Solvent effects in palladium catalysed cross-coupling reactions. (White Rose Research Online)
- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. (BenchChem)
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. (BenchChem)
- Suzuki-Miyaura cross-coupling: Practical Guide. (Yoneda Labs)
- Suzuki-Miyaura Coupling. (Chemistry LibreTexts)
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. (Journal of the American Chemical Society)
- A comparative study of different bases in Suzuki-Miyaura coupling reactions. (BenchChem)
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (The Royal Society of Chemistry)
- Pd-catalyzed Suzuki-Miyaura coupling of steric hindered aryl chlorides... (ResearchGate)

- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (MDPI)
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (PubMed)
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (ResearchGate)
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (National Institutes of Health)
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. (ResearchGate)
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (ACS Publications)
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (Journal of the American Chemical Society)
- Computational Characterization of the Role of the Base in the Suzuki–Miyaura Cross-Coupling Reaction. (Journal of the American Chemical Society)
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (ACS Publications)
- Suzuki Coupling. (Organic Chemistry Portal)
- Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... | Download Table. (ResearchGate)
- Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. (Morressier)
- Technical Support Center: Optimization of Suzuki-Miyaura Reaction Conditions for Aryl Bromides. (BenchChem)
- Clean and fast cross-coupling of aryl halides in one-pot. (Beilstein Journals)

- Selected examples for the site selective SM cross-coupling with electron-deficient and neutral aryl boronic acids. (ResearchGate)
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (University of Windsor)
- 2.6: Suzuki-Miyaura Coupling. (Chemistry LibreTexts)
- Diagnosing issues with a failed Suzuki coupling?. (Reddit)
- Which conditions are favorable for the efficient Suzuki coupling?. (ResearchGate)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. uwindsor.ca [uwindsor.ca]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. wwwjmr.com [wwwjmr.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 28. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 29. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Troubleshooting Suzuki-Miyaura cross-coupling of aryl bromides]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1302210#troubleshooting-suzuki-miyaura-cross-coupling-of-aryl-bromides>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com